Compound Description: Sumatriptan (1) is a non-selective 5-HT1B/1D agonist used for the acute treatment of migraine. It is contraindicated for patients with known heart disease. []
Relevance: Sumatriptan and the target compound, 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide, both exhibit activity at serotonin receptors, highlighting a shared therapeutic interest in modulating serotonergic systems. []
Compound Description: This compound (2) was the first Selective Serotonin One F Receptor Agonist (SSOFRA) demonstrated to be clinically useful for migraine treatment. Despite its high affinity and selectivity for the 5-HT1F receptor, it also showed significant affinity for the 5-HT1A receptor. []
Relevance: Both this compound and 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide belong to the class of SSOFRAs, targeting the 5-HT1F receptor for migraine treatment. This highlights their shared chemical class and therapeutic application. []
Compound Description: This compound (3) emerged as a SSOFRA with improved selectivity over other 5-HT1 receptor subtypes, demonstrating over 100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors. []
Relevance: This compound and 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide both share a piperidinyl moiety, a key structural feature in SSOFRAs, indicating their close structural relationship and potential for similar pharmacological properties. []
8-(1H-Pyrazol-4-yl)-1,3-dipropyl xanthine
Compound Description: Compound 22, 8-(1H-pyrazol-4-yl)-1,3-dipropyl xanthine, showed good binding affinity (Ki = 9 nM) for the A(2B) adenosine receptor but only 2-fold selectivity over the A(1) adenosine receptor. []
Relevance: This compound, like 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide, contains a substituted pyrazole moiety, demonstrating their membership within the broader class of pyrazole-containing compounds. []
Compound Description: Compound 60, 8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine, exhibited high affinity (Ki = 1 nM) for the A(2B) adenosine receptor with high selectivity over the human A(1), A(2A), and A(3) adenosine receptors (990-, 690-, and 1,000-fold, respectively). []
Relevance: This compound shares structural features with 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide, including a pyrazole ring substituted with an alkyl chain at the 5-position, illustrating a close structural relationship. []
Compound Description: This compound (5a), also known as KAA-1, was identified as the first potent and selective κ opioid receptor antagonist from the 5-(3-hydroxyphenyl)morphan class of opioids. []
Relevance: This compound, although belonging to the morphan opioid class, shares the piperidinylpropanamide structural element with 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide, pointing to a potential common pharmacophore and shared elements of activity at specific receptors. []
Compound Description: This compound (5n), also known as MTHQ, displayed high potency and selectivity as a κ opioid receptor antagonist. []
Relevance: Similar to 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide, MTHQ contains a propanamide functional group, showcasing a common structural motif in compounds with diverse pharmacological activities. []
Compound Description: This compound (HBT1) was identified as an α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor potentiator with lower agonistic effects than other AMPA receptor potentiators, such as LY451646 and LY451395. []
Relevance: HBT1, similar to 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide, features a substituted pyrazole ring coupled to a carboxamide moiety, indicating a shared structural motif potentially relevant for its pharmacological activity. []
Compound Description: This compound (OXP1) was also identified as an AMPA receptor potentiator with a lower agonistic profile than other AMPA receptor potentiators, such as LY451646 and LY451395. []
Relevance: Though belonging to a distinct chemical class, OXP1, like 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide, contains an isobutyl group, suggesting a potential shared element in their overall structure and possible implications for their physicochemical properties. []
Compound Description: This compound (29b, MRE2028F20) exhibited high affinity for the A(2B) adenosine receptor subtype (Ki = 38 nM) with excellent selectivity over A(1), A(2A), and A(3) adenosine receptors (Ki > 1000 nM). []
Relevance: Structurally, MRE2028F20 shares a 1-methyl-1H-pyrazol-3-yl group with 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide, highlighting their related structures and potential for comparable biological activities. []
Compound Description: This compound (62b, MRE2029F20) showed high affinity for the A(2B) adenosine receptor subtype (Ki = 5.5 nM) with excellent selectivity over A(1), A(2A), and A(3) adenosine receptors (Ki > 1000 nM). []
Relevance: MRE2029F20, like 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide, features a substituted pyrazole ring, emphasizing their shared structural features and potential for similar interactions with biological targets. []
Compound Description: This compound (72b, MRE2030F20) displayed high affinity for the A(2B) adenosine receptor subtype (Ki = 12 nM) with excellent selectivity over A(1), A(2A), and A(3) adenosine receptors (Ki > 1000 nM). []
Relevance: MRE2030F20, similar to 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide, contains a 1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-2,6-dione unit, suggesting a close structural relationship and potential for similar binding interactions. []
Compound Description: Nifurtimox (1) is a drug used to treat Chagas disease, a parasitic infection caused by Trypanosoma cruzi. It presents the E-sE conformation along the N=C-C moiety in its crystal structure. []
Relevance: Despite their distinct therapeutic targets, Nifurtimox and 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide both feature a heterocyclic ring system, demonstrating a common element in their structural frameworks. []
1-[(5-Nitrofurfurylidene)amino]pyrazole
Compound Description: This compound (2) was investigated for its structural properties and its relationship to Nifurtimox. It presents an E-sZ conformation along the N=C-C moiety in its crystal structure. []
Relevance: This compound, like 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide, incorporates a pyrazole ring, underscoring a shared core structural motif and potential for similar chemical properties. []
1-[(5-Nitrothenylidene)amino]pyrazole
Compound Description: This compound (3) was examined in comparison to Nifurtimox and 1-[(5-nitrofurfurylidene)amino]pyrazole. It also presents an E-sZ conformation along the N=C-C moiety in its crystal structure. []
Relevance: This compound, along with 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide, belongs to the broader class of pyrazole derivatives, highlighting a common structural feature and potential for similar chemical reactivities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.